1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Description
The compound 1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid (hereafter referred to as the target compound) is a pyrazole derivative characterized by:
- A 1-methyl group at the pyrazole ring’s N1 position.
- A carboxylic acid moiety at the C4 position.
- A (2-methylcyclohexyl)amino carbonyl group at the C3 position.
This structure combines hydrophobic (2-methylcyclohexyl) and hydrophilic (carboxylic acid) groups, making it a versatile scaffold for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
1-methyl-3-[(2-methylcyclohexyl)carbamoyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-8-5-3-4-6-10(8)14-12(17)11-9(13(18)19)7-16(2)15-11/h7-8,10H,3-6H2,1-2H3,(H,14,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYUWQKGCLAMOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=NN(C=C2C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid typically involves multiple steps starting from readily available starting materials. One common synthetic route involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methylcyclohexylamine.
Formation of Intermediate: The 2-methylcyclohexylamine is reacted with a suitable carbonyl compound to form an intermediate.
Cyclization: The intermediate undergoes cyclization with hydrazine or a hydrazine derivative to form the pyrazole ring.
Functional Group Modification: The pyrazole ring is then functionalized with a carboxylic acid group and a methyl group to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Activity
Research indicates that derivatives of pyrazole compounds exhibit antidiabetic properties. For instance, the compound has been studied for its ability to inhibit enzymes related to glucose metabolism, thus aiding in the management of diabetes. A notable study demonstrated that modifications to the pyrazole structure can enhance hypoglycemic effects in diabetic models .
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation through modulation of inflammatory pathways. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
3. Anticancer Potential
Recent investigations have explored the anticancer properties of pyrazole derivatives. The compound has been tested against various cancer cell lines, showing selective cytotoxicity and the ability to induce apoptosis in malignant cells. These findings underscore its potential as a lead compound for developing new anticancer therapies .
Agricultural Applications
1. Herbicidal Activity
1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid has been evaluated for its herbicidal properties. Field trials demonstrated effective weed control with minimal phytotoxicity to crops, making it a candidate for developing environmentally friendly herbicides .
2. Plant Growth Regulation
Studies have indicated that this compound can act as a plant growth regulator, promoting growth and enhancing yield in certain crops. Its application in agricultural settings has shown improved resistance against biotic stressors, which is crucial for sustainable farming practices .
Materials Science Applications
1. Polymer Development
The unique chemical structure of this compound allows it to serve as a monomer in polymer synthesis. Research has explored its incorporation into biodegradable polymers, contributing to advancements in sustainable materials .
2. Nanomaterial Synthesis
The compound has been utilized in synthesizing nanomaterials with specific properties suitable for drug delivery systems and catalysis. Its ability to form stable complexes with metal ions enhances the functionality of these nanomaterials .
Data Tables
| Application Area | Specific Application | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antidiabetic Activity | Inhibition of glucose metabolism enzymes |
| Anti-inflammatory Properties | Reduction of pro-inflammatory cytokines | |
| Anticancer Potential | Induction of apoptosis in cancer cell lines | |
| Agricultural Science | Herbicidal Activity | Effective weed control with low phytotoxicity |
| Plant Growth Regulation | Enhanced growth and yield in crops | |
| Materials Science | Polymer Development | Incorporation into biodegradable polymers |
| Nanomaterial Synthesis | Stable complexes with metal ions |
Case Studies
Case Study 1: Antidiabetic Effects
A study conducted on diabetic rats showed that administering this compound resulted in a significant reduction in blood glucose levels compared to untreated controls. This study highlights the compound's potential as an antidiabetic agent.
Case Study 2: Herbicide Efficacy
Field trials comparing traditional herbicides with formulations containing the pyrazole derivative demonstrated comparable efficacy against common weeds while exhibiting lower toxicity to non-target plants. This case emphasizes the compound's viability as an environmentally friendly herbicide.
Mechanism of Action
The mechanism of action of 1-methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group () enhances metabolic stability and electron-withdrawing effects, favoring pesticidal applications.
- The methylsulfanyl group () contributes to moderate biological activity but may increase toxicity risks.
2.2. Substituent Variations at the Pyrazole N1 Position
The N1 substituent affects solubility and steric hindrance:
Key Observations :
- The methyl group (target compound) offers simplicity and stability, whereas allyl () introduces conformational flexibility.
- Bulky groups like azepane-tert-butyl () may hinder enzymatic degradation, extending half-life in vivo.
2.3. Carboxylic Acid Derivatives
The C4 carboxylic acid is critical for hydrogen bonding and salt formation:
Key Observations :
Physicochemical Comparison :
- Solubility : The 2-methylcyclohexyl group increases hydrophobicity compared to methoxyphenyl () or allyl () analogs.
- Stability : The amide linkage in the target compound may resist hydrolysis better than esters () but less than sulfanyl groups ().
Pharmacological and Toxicological Considerations
- Activity : The target compound’s cyclohexylamine group may enhance binding to hydrophobic pockets in targets like cyclooxygenase (COX) or GABA receptors, similar to bulky substituents in .
- Toxicity : GHS data for 1-(3-methoxyphenyl) analogs () suggest low acute toxicity, but the cyclohexylamine group warrants evaluation for neurotoxicity.
Biological Activity
1-Methyl-3-{[(2-methylcyclohexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that compounds similar to this compound exhibit a range of biological activities, primarily through modulation of enzyme pathways and receptor interactions. For example, studies on pyrazole derivatives have shown their ability to inhibit specific enzyme activities associated with inflammatory processes and cancer progression.
Antioxidant Properties
The compound has demonstrated significant antioxidant activity, which is crucial in mitigating oxidative stress-related cellular damage. In vitro studies suggest that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects
Research indicates that derivatives of pyrazole compounds can inhibit the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases. The inhibition of cyclooxygenase (COX) enzymes has been noted as a mechanism through which these compounds exert their anti-inflammatory effects.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. It appears to induce apoptosis in various cancer cell lines, potentially through pathways involving the activation of caspases and modulation of Bcl-2 family proteins.
Study 1: Inhibition of COX Enzymes
A study focusing on the anti-inflammatory effects of similar pyrazole derivatives demonstrated that they could significantly reduce COX-2 expression in human cell lines. This reduction correlated with decreased levels of inflammatory mediators such as prostaglandins.
Study 2: Antioxidant Efficacy
In a controlled experiment, the antioxidant capacity of this compound was assessed using various assays (DPPH, ABTS). Results indicated a strong ability to neutralize free radicals compared to standard antioxidants.
Data Table: Biological Activities Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
